molecular formula C12H19N3S B3056543 1-[3-(Dimethylamino)propyl]-3-phenylthiourea CAS No. 722-04-3

1-[3-(Dimethylamino)propyl]-3-phenylthiourea

Cat. No. B3056543
CAS RN: 722-04-3
M. Wt: 237.37 g/mol
InChI Key: YLIDXGCVFKDJHR-UHFFFAOYSA-N
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Patent
US07022721B1

Procedure details

Phenyl isothiocyanate (5.283 g, 39.1 mmole) in 30 mL t-butyl methyl ether was added to a solution of 3-(dimethylamino)propylamine (3.993 g, 39.1 mmole) in 10 mL isopropanol. After stirring 2 hr at room temp., the solid which separated was filtered out and washed with t-butyl methyl ether to afford 6.51 g of 1-[3-(dimethylamino)propyl]-3-phenylthiourea (mp 112–114° C.), part of which (2.374 g, 10 mmole) was dissolved in ethanol (20 mL) containing conc. HCl (1.67 mL, 20 mmole) and added to 2-methylnaphthoquinone dissolved in warm ethanol (35 mL). After 4 days in a stoppered flask at room temp., the mixture was concentrated, and dissolved in ethyl acetate. The solid which separated after 16 hr was filtered out, but became sticky on the filter and was discarded. The filtrate was stored another 12 days at room temp. The powder which separated was filtered out to give 600 mg of pinkish-buff powder. Of this, 325 mg was recrystallized from 10 mL methanol+60 mL ethyl acetate containing a few drops of water to give 260 mg of the title compound, mp 238–240° C.
Quantity
5.283 g
Type
reactant
Reaction Step One
Quantity
3.993 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]([CH3:16])[CH2:12][CH2:13][CH2:14][NH2:15]>COC(C)(C)C.C(O)(C)C>[CH3:10][N:11]([CH3:16])[CH2:12][CH2:13][CH2:14][NH:15][C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[S:9]

Inputs

Step One
Name
Quantity
5.283 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
3.993 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
30 mL
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 2 hr at room temp.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCCNC(=S)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.